1,4-Naphthalenedione, 2-bromo-3-ethyl-
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Overview
Description
2-bromo-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthoquinone, characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-ethylnaphthalene-1,4-dione typically involves the bromination of 3-ethylnaphthalene-1,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 2-bromo-3-ethylnaphthalene-1,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinone derivative.
Oxidation Reactions: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 2-substituted-3-ethylnaphthalene-1,4-dione derivatives.
Reduction: Formation of 2-bromo-3-ethyl-1,4-dihydroxynaphthalene.
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Scientific Research Applications
2-bromo-3-ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,4-naphthoquinone: Lacks the ethyl group at the third position.
3-ethyl-1,4-naphthoquinone: Lacks the bromine atom at the second position.
2-chloro-3-ethylnaphthalene-1,4-dione: Contains a chlorine atom instead of bromine.
Uniqueness
2-bromo-3-ethylnaphthalene-1,4-dione is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
13984-88-8 |
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Molecular Formula |
C12H9BrO2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-bromo-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3 |
InChI Key |
DMDUKOTWUUJQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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